L-Arginine 7-amido-4-methylcoumarin dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

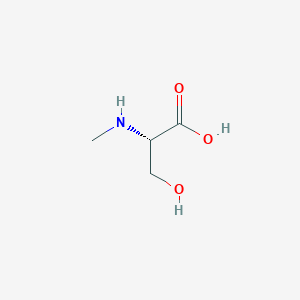

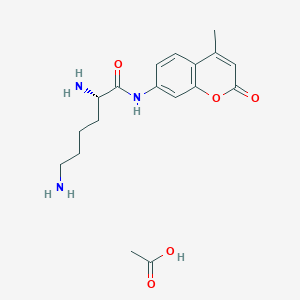

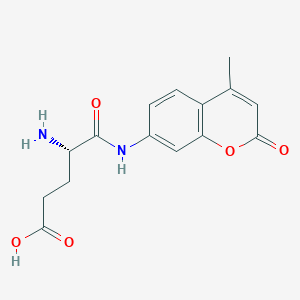

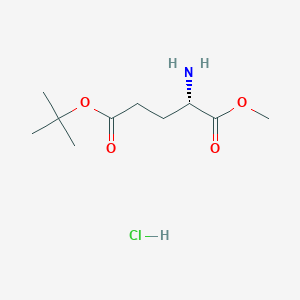

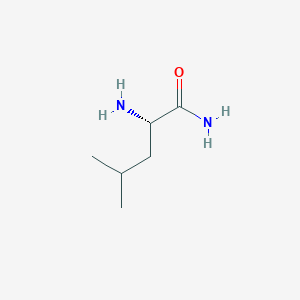

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a synthetic compound derived from L-arginine, a naturally occurring amino acid, and 4-methylcoumarin, a derivative of coumarin . This compound is widely utilized in scientific research as a fluorogenic substrate for cathepsin H, enabling precise quantification of its activity . It is also known for its applications in studying protein-protein interactions, enzyme kinetics, and receptor binding .

Mécanisme D'action

Target of Action

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a specific substrate for cathepsin H . Cathepsin H is a lysosomal cysteine protease that plays a significant role in protein degradation .

Mode of Action

The compound possesses an L-arginine moiety capable of binding to amino acid residues on proteins, along with a 4-methylcoumarin moiety that can bind to nucleic acids . It interacts with its target, cathepsin H, by binding to the active site of the enzyme .

Biochemical Pathways

The interaction of this compound with cathepsin H affects the protein degradation pathway. Cathepsin H is involved in the breakdown of intracellular proteins, and by acting as a substrate for this enzyme, the compound plays a role in this biochemical pathway .

Pharmacokinetics

The compound is soluble in 50% acetic acid (50 mg/ml), yielding a clear solution . It is also soluble at 1 mM in DMSO , which could potentially influence its absorption and distribution in biological systems.

Result of Action

Upon binding to cathepsin H, the compound undergoes cleavage, yielding a blue fluorescent solution . This fluorescence can be detected through fluorescence spectroscopy , providing a quantitative measure of cathepsin H activity .

Action Environment

The fluorescence of the compound is unaffected by pH over the range of pH 4 to pH 7.1

Analyse Biochimique

Biochemical Properties

L-Arginine 7-amido-4-methylcoumarin dihydrochloride plays a significant role in biochemical reactions, primarily as a substrate for proteases. It is a specific substrate for cathepsin H, an enzyme involved in protein degradation and processing . The compound interacts with cathepsin H by binding to its active site, where the L-arginine moiety binds to amino acid residues on the enzyme, and the 4-methylcoumarin moiety is cleaved, resulting in a fluorescent product . This interaction allows for the quantitative determination of cathepsin H activity. Additionally, this compound can also serve as a substrate for other proteases such as aminopeptidase B, CD13 (pepN), pepC, and trypsin .

Cellular Effects

This compound influences various cellular processes through its interactions with proteases. By serving as a substrate for cathepsin H and other proteases, it can affect protein degradation pathways, which in turn can influence cell signaling pathways, gene expression, and cellular metabolism . The cleavage of this compound by these enzymes results in the release of a fluorescent product, which can be used to monitor enzyme activity and study cellular processes in real-time .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with proteases at the molecular level. The L-arginine moiety of the compound binds to the active site of the enzyme, while the 4-methylcoumarin moiety is cleaved, resulting in a fluorescent product . This cleavage event is crucial for the compound’s function as a fluorogenic substrate, allowing researchers to monitor enzyme activity through fluorescence spectroscopy . The binding interactions and subsequent cleavage of this compound provide insights into the enzyme’s activity and specificity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine 7-amido-4-methylcoumarin dihydrochloride involves the coupling of L-arginine with 4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product . Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are employed to verify the compound’s purity and identity .

Analyse Des Réactions Chimiques

Types of Reactions

L-Arginine 7-amido-4-methylcoumarin dihydrochloride primarily undergoes hydrolysis reactions when used as a substrate for proteases . The hydrolysis of the amide bond by cathepsin H results in the release of a fluorescent product, which can be detected and quantified .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a protease enzyme, such as cathepsin H, and is carried out in an aqueous buffer solution at physiological pH (around 7.4) . The reaction conditions are optimized to ensure maximum enzyme activity and substrate turnover .

Major Products Formed

The major product formed from the hydrolysis of this compound is a blue fluorescent compound, which is used to measure the activity of the protease enzyme .

Applications De Recherche Scientifique

L-Arginine 7-amido-4-methylcoumarin dihydrochloride has diverse applications in scientific research:

Comparaison Avec Des Composés Similaires

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is unique due to its specific substrate properties for cathepsin H. Similar compounds include:

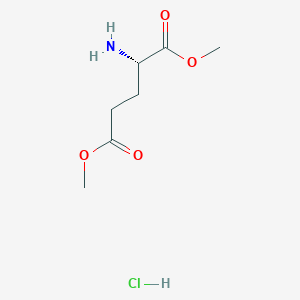

L-Leucine 7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.

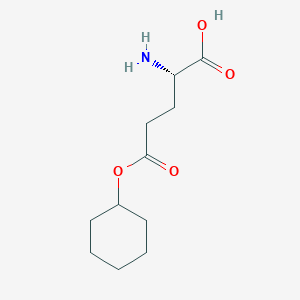

D-Ala-Leu-Lys-7-amido-4-methylcoumarin: Utilized in studies involving adenosine A2A receptor.

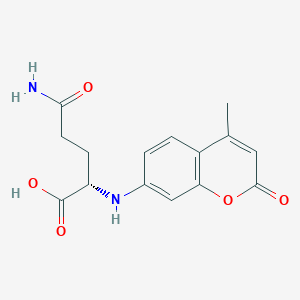

L-Arginine-7-amido-4-methylcoumarin hydrochloride: Another variant used for similar applications.

These compounds share similar structural features but differ in their specific enzyme targets and applications, highlighting the versatility and specificity of this compound in scientific research .

Propriétés

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.2ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);2*1H/t12-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGJRBUFCDSWOX-LTCKWSDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.